Futalosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Futalosine is a natural product, a small molecule produced by specific strains of the bacteria Streptomyces. Its discovery in 2008 sparked interest in its potential as a novel antibiotic []. Research into the scientific applications of futalosine primarily focuses on its antibacterial properties.

Inhibition of Bacterial Growth

Studies have shown that futalosine exhibits bactericidal activity, meaning it kills bacteria, against various Gram-positive and Gram-negative species, including some known to be resistant to conventional antibiotics [, ]. Its mechanism of action is still under investigation, but research suggests it may disrupt the bacterial cell membrane, leading to cell death [].

Futalosine is a significant compound in the biosynthesis of menaquinone, also known as vitamin K2, particularly through the recently identified futalosine pathway. This compound is characterized as a nucleoside analog, which plays a crucial role in various biochemical processes. The futalosine pathway is distinct from traditional menaquinone biosynthesis routes, involving unique enzymatic reactions that convert chorismate into 1,4-dihydroxy-6-naphthoate, ultimately leading to menaquinone production .

Futalosine acts as an intermediate metabolite in the menaquinone biosynthesis pathway. Menaquinone plays a critical role in the bacterial electron transport chain, facilitating energy production through oxidative phosphorylation []. Disrupting futalosine production can inhibit menaquinone synthesis, potentially affecting bacterial growth and viability [].

Futalosine undergoes several enzymatic transformations, primarily catalyzed by enzymes such as futalosine hydrolase and aminofutalosine hydrolase. These reactions are essential for the conversion of futalosine into its active forms, including dehypoxanthine. The pathway involves radical chemistry for assembling the naphthoquinol core, which is integral to menaquinone biosynthesis .

The key reactions include:

- Hydrolysis: Futalosine is hydrolyzed by futalosine hydrolase to produce aminofutalosine.

- Amination: Aminofutalosine is further processed to yield dehypoxanthine through the action of aminofutalosine hydrolase .

Futalosine exhibits notable biological activities, particularly in the context of bacterial metabolism and growth. It has been shown to inhibit the growth of certain cancer cell lines, such as HeLa-S3 cells, with an inhibitory concentration (IC50) indicating its potential as an anticancer agent . Furthermore, its role in menaquinone biosynthesis suggests that it may be vital for the survival and proliferation of specific bacterial species under anaerobic conditions .

The synthesis of futalosine can be achieved through various methods:

- Microbial Fermentation: Certain microorganisms utilize the futalosine pathway to synthesize menaquinones from chorismate via enzymatic reactions.

- Chemical Synthesis: Laboratory techniques have been developed to create futalosine and its derivatives through

Futalosine and its derivatives have potential applications in:

- Pharmaceuticals: Due to their biological activity against cancer cells and their role in bacterial metabolism.

- Nutritional Supplements: As a source of menaquinone, which is essential for human health.

- Research Tools: Used in studies investigating bacterial biosynthetic pathways and enzyme functions.

Studies on futalosine interactions reveal its complex role within bacterial systems. It interacts with various enzymes involved in menaquinone biosynthesis, influencing metabolic pathways. Research has highlighted the necessity of specific enzymes like MqnE in converting intermediates into active forms of futalosine, showcasing its intricate biochemical interactions .

Futalosine shares structural and functional similarities with several other nucleoside analogs and compounds involved in quinone biosynthesis. Notable similar compounds include:

- Menaquinone: A direct product of the futalosine pathway; essential for aerobic respiration in bacteria.

- Ubiquinone: Also known as coenzyme Q, involved in electron transport within mitochondria.

- Aminofutalosine: A derivative of futalosine that plays a role in further enzymatic transformations.

Comparison TableCompound Structure Type Biological Role Unique Features Futalosine Nucleoside analog Precursor for menaquinone synthesis Involved in alternative biosynthetic pathways Menaquinone Quinone Essential for bacterial respiration Directly linked to vitamin K2 Ubiquinone Quinone Electron transport in mitochondria Key role in aerobic respiration Aminofutalosine Nucleoside derivative Intermediate in futalosine metabolism Radical chemistry involvement

| Compound | Structure Type | Biological Role | Unique Features |

|---|---|---|---|

| Futalosine | Nucleoside analog | Precursor for menaquinone synthesis | Involved in alternative biosynthetic pathways |

| Menaquinone | Quinone | Essential for bacterial respiration | Directly linked to vitamin K2 |

| Ubiquinone | Quinone | Electron transport in mitochondria | Key role in aerobic respiration |

| Aminofutalosine | Nucleoside derivative | Intermediate in futalosine metabolism | Radical chemistry involvement |

Futalosine stands out due to its unique pathway for menaquinone synthesis, particularly in anaerobic bacteria where traditional pathways may not be present . Its distinct enzymatic requirements and biological activities further differentiate it from other related compounds.

Menaquinone, also known as vitamin K2, serves as an essential electron carrier in the respiratory chains of numerous prokaryotic organisms [1] [2]. Two distinct biosynthetic pathways have been identified for menaquinone production in bacteria: the classical pathway and the futalosine pathway [1] [2]. The classical menaquinone pathway, first elucidated in Escherichia coli, involves eight enzymes designated MenA through MenH and converts chorismate and 2-ketoglutarate to the naphthalenoid compound 1,4-dihydroxy-2-naphthoic acid [11] [16]. This pathway has been extensively studied and is found in approximately 32.1% of prokaryotic genomes [2] [12].

The futalosine pathway represents a fundamentally different approach to menaquinone biosynthesis, discovered relatively recently in Streptomyces species [1] [5]. This alternative pathway consists of four core enzymes encoded by the mqnABCD gene cluster, along with additional uncharacterized enzymes [1] [12]. Unlike the classical pathway, the futalosine pathway converts chorismate to 1,4-dihydroxy-6-naphthoate through a series of unique intermediates, including the key compound futalosine [1] [5]. The pathway has been identified in approximately 13.2% of prokaryotic genomes but demonstrates remarkably broad taxonomic distribution, spanning 18 of 31 bacterial phyla [2] [12].

| Pathway Type | Genome Frequency | Taxonomic Distribution | Key Characteristics |

|---|---|---|---|

| Classical Menaquinone | 32.1% | Limited phyla | Eight enzymes (MenA-H), well-characterized |

| Futalosine | 13.2% | 18 of 31 phyla | Four core enzymes (MqnA-D), recently discovered |

| Both Pathways | <1% | Very rare | Only in Stackebrandtia nassauensis |

The futalosine pathway operates in diverse bacterial species, including several human pathogens such as Helicobacter pylori, Campylobacter jejuni, and Chlamydia trachomatis [6] [8] [13]. Notably, these pathogenic organisms lack homologs to the classical men genes but possess the mqn gene cluster characteristic of the futalosine pathway [6] [10].

Comparative Analysis of Classical versus Futalosine Pathways

The classical and futalosine pathways exhibit fundamental differences in their enzymatic machinery, substrate utilization, and evolutionary distribution [2] [11]. The classical pathway initiates with the conversion of chorismate to isochorismate, followed by the addition of succinic semialdehyde-thiamine pyrophosphate derived from 2-ketoglutarate [11]. This process results in the formation of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid, which undergoes subsequent aromatization to produce the naphthalenoid framework [11].

In contrast, the futalosine pathway begins with the direct conversion of chorismate to futalosine through the action of futalosine synthase (MqnA) [1] [3]. This initial step represents a completely different chemical transformation compared to the classical pathway's isochorismate formation [1] [11]. The futalosine pathway then proceeds through a series of novel intermediates, including dehypoxanthinyl futalosine and cyclic dehypoxanthinyl futalosine, before ultimately producing 1,4-dihydroxy-6-naphthoate rather than the 1,4-dihydroxy-2-naphthoate generated by the classical pathway [1] [24].

The evolutionary implications of these two pathways are significant [2] [12]. Phylogenetic analysis reveals that the futalosine pathway played an important role during early prokaryotic evolution and is particularly prevalent in anaerobic organisms [2] [12]. Approximately 27.3% of prokaryotes containing the futalosine pathway are strictly anaerobic, compared to a much lower proportion for the classical pathway [12]. This distribution suggests that the futalosine pathway may represent an ancestral mechanism for menaquinone biosynthesis that has been retained in specific ecological niches [2] [12].

The substrate requirements also differ between pathways [9] [11]. While both pathways utilize chorismate as a starting material, the classical pathway requires 2-ketoglutarate as an additional substrate, whereas the futalosine pathway does not [11] [1]. This difference may contribute to the metabolic efficiency of the futalosine pathway under certain growth conditions [9] [12].

Futalosine as a Critical Biosynthetic Intermediate

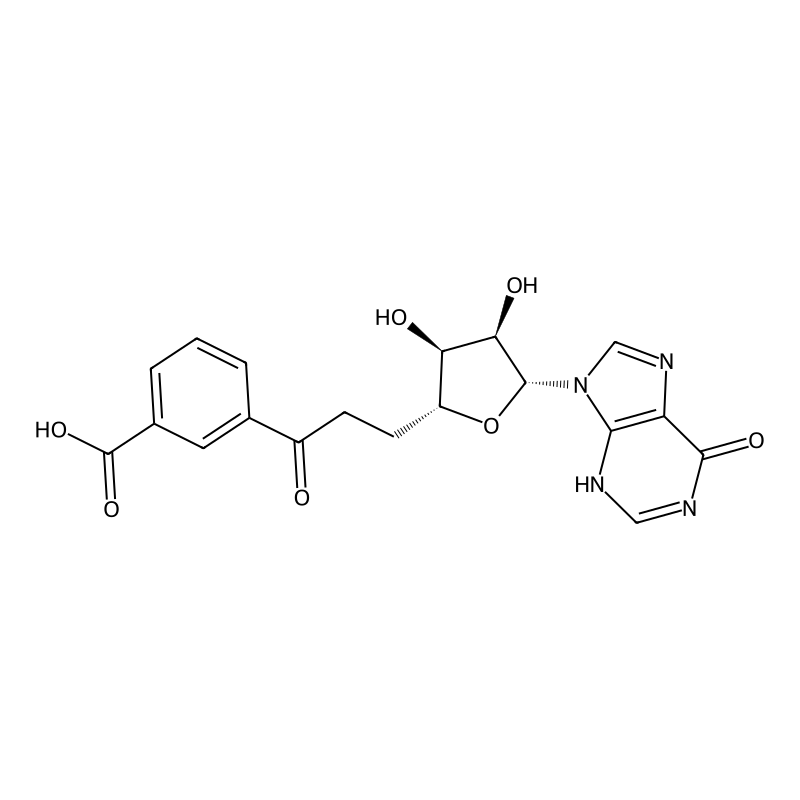

Futalosine, with the molecular formula C19H18N4O7 and molecular weight of 414.4 grams per mole, represents a unique nucleoside derivative that serves as the central intermediate in the alternative menaquinone biosynthetic pathway [4] [19]. Structurally, futalosine consists of inosine linked to an ortho-substituted benzoate moiety via a methylene bridge, creating an unusual molecular architecture not found in other known metabolic intermediates [4] [19].

The biosynthesis of futalosine begins with the conversion of chorismate by futalosine synthase (MqnA), which catalyzes the formation of this complex nucleoside derivative [1] [3]. This enzymatic reaction represents the committed step in the futalosine pathway and distinguishes it from all other known biosynthetic routes for menaquinone production [1] [3]. The enzyme MqnA contains a VitK2_biosynth domain (PF02621) that is essential for its catalytic function [12].

Following its formation, futalosine undergoes hydrolysis by futalosine hydrolase (MqnB, EC 3.2.2.26) to produce dehypoxanthinyl futalosine [1] [6]. This hydrolytic cleavage removes the hypoxanthine moiety from futalosine, generating a substrate for subsequent enzymatic transformations [6] [18]. The MqnB enzyme possesses a PNPUDP1 domain (PF01048) and demonstrates specific activity toward futalosine and related nucleoside substrates [12] [6].

| Enzyme | Full Name | Domain | Function | Product |

|---|---|---|---|---|

| MqnA | Futalosine synthase | VitK2_biosynth (PF02621) | Converts chorismate to futalosine | Futalosine |

| MqnB | Futalosine hydrolase | PNPUDP1 (PF01048) | Hydrolyzes futalosine | Dehypoxanthinyl futalosine |

| MqnC | Dehypoxanthinyl futalosine cyclase | Radical_SAM (PF04055) | Cyclizes dehypoxanthinyl futalosine | Cyclic dehypoxanthinyl futalosine |

| MqnD | 1,4-dihydroxy-6-naphthoate synthase | VitK2_biosynth (PF02621) | Final naphthoate formation | 1,4-dihydroxy-6-naphthoate |

The subsequent conversion of dehypoxanthinyl futalosine involves the radical S-adenosylmethionine enzyme MqnC, which catalyzes cyclization to form cyclic dehypoxanthinyl futalosine [1] [12]. This enzyme contains both RadicalSAM (PF04055) and RadicalSAM_N (PF08497) domains, indicating its dependence on radical chemistry for catalysis [12]. Finally, MqnD converts the cyclic intermediate to 1,4-dihydroxy-6-naphthoate through a mechanism involving hemiacetal ring opening, tautomerization, and retroaldol reactions [24].

Alternative Intermediates: Aminodeoxyfutalosine

The futalosine pathway exhibits remarkable diversity in its utilization of alternative intermediates, with aminodeoxyfutalosine representing a critical variant found in several bacterial species [6] [7] [10]. Aminodeoxyfutalosine differs from futalosine by containing adenine instead of hypoxanthine in its purine moiety, reflecting adaptation of the pathway to different enzymatic capabilities and metabolic requirements [6] [7].

Research has demonstrated that Campylobacter jejuni and Helicobacter pylori utilize aminodeoxyfutalosine rather than futalosine as their primary pathway intermediate [6] [23]. In these organisms, the enzyme responsible for nucleoside hydrolysis is 5'-methylthioadenosine nucleosidase (MTAN), which exhibits broad specificity and can efficiently process aminodeoxyfutalosine but shows negligible activity toward futalosine [6] [20]. This enzymatic specificity results from key amino acid differences in the active site, particularly the presence of aspartate-197 in MTAN enzymes compared to asparagine in futalosine hydrolases [6].

The formation of aminodeoxyfutalosine involves the enzyme aminofutalosine synthase (MqnE), a radical S-adenosylmethionine enzyme that catalyzes the addition of the adenosyl radical to 3-[(1-carboxyvinyl)oxy]benzoic acid [3]. This represents a novel reaction type within the radical SAM superfamily and demonstrates the evolutionary innovation present in the futalosine pathway [3]. The MqnE enzyme has been successfully reconstituted in vitro, confirming its role in aminofutalosine biosynthesis [3].

Comparative kinetic studies reveal significant differences in enzymatic efficiency between futalosine and aminodeoxyfutalosine processing [6] [7]. The Campylobacter jejuni MTAN demonstrates a catalytic efficiency (kcat/Km) for aminodeoxyfutalosine comparable to its known substrates, with values exceeding 10^5 M^-1 s^-1 [7]. In contrast, adenosine, 2'-deoxyadenosine, and other alternative substrates are processed at least an order of magnitude more slowly [7] [21].

The pathway bifurcation at aminofutalosine has been confirmed through metabolomics analysis in Helicobacter pylori [23]. This organism possesses both MTAN and aminofutalosine deaminase (AFLDA) activities, creating two potential routes for aminofutalosine processing [23]. The AFLDA enzyme, encoded by jhp0252, demonstrates specificity for aminofutalosine with a kcat/Km value of 6.8 × 10^4 M^-1 s^-1, which is 26-fold greater than its activity toward adenosine [23].

Pathway Elucidation and Remaining Knowledge Gaps

Despite significant advances in understanding the futalosine pathway, several critical knowledge gaps remain that limit complete mechanistic comprehension [1] [5] [17]. The initial discovery of the pathway in Streptomyces species revealed the basic enzymatic framework, but detailed mechanistic studies have lagged behind those of the classical menaquinone pathway [1] [5]. Current research efforts focus on characterizing individual enzyme mechanisms, determining substrate specificities, and understanding the regulatory control of pathway expression [17] [24].

One major area requiring further investigation concerns the precise mechanism of MqnA-catalyzed futalosine formation from chorismate [1] [3]. While the enzyme has been identified and partially characterized, the detailed chemical mechanism remains unclear, particularly regarding the formation of the unusual nucleoside linkage [1] [3]. Recent studies have made progress in reconstituting the early steps of the pathway, but complete mechanistic understanding requires additional biochemical and structural investigations [3].

The diversity of pathway variants across different bacterial species presents another significant research challenge [6] [10] [17]. Different organisms appear to utilize distinct intermediates and enzymatic strategies, as evidenced by the aminodeoxyfutalosine variant in Helicobacter pylori and Campylobacter jejuni [6] [10]. Systematic analysis of pathway variants across the 18 bacterial phyla containing futalosine pathway genes remains incomplete [12] [17].

Structural biology efforts have provided important insights but significant gaps persist [15] [20] [24]. Crystal structures have been determined for several pathway enzymes, including Helicobacter pylori MTAN and various deaminases involved in aminodeoxyfutalosine processing [15] [20] [21]. However, structures for key enzymes such as MqnA and MqnC remain unavailable, limiting mechanistic understanding [15] [24].

The regulation of futalosine pathway expression represents another poorly understood aspect [9] [17]. Unlike the classical menaquinone pathway, which has well-characterized regulatory mechanisms, the control of mqn gene expression remains largely unexplored [9] [17]. Understanding these regulatory networks is essential for predicting pathway activity under different environmental conditions and for developing targeted inhibitors [8] [17].

Recent metabolomics approaches have begun to address some knowledge gaps by providing direct evidence for pathway intermediates and products in living cells [13] [14] [23]. These studies have confirmed the functional operation of the futalosine pathway in pathogenic bacteria and identified novel regulatory relationships [13] [14]. However, comprehensive metabolomic analysis across diverse bacterial species utilizing the futalosine pathway remains incomplete [17].

Ecological and Physiological Significance

The futalosine pathway demonstrates profound ecological and physiological significance across diverse bacterial communities, particularly in anaerobic and microaerophilic environments [2] [12] [25]. Phylogenetic analysis reveals that 27.3% of bacteria containing the futalosine pathway are obligately anaerobic, compared to much lower proportions for organisms utilizing the classical menaquinone pathway [12]. This distribution pattern suggests that the futalosine pathway provides distinct metabolic advantages under oxygen-limited conditions [2] [12].

The evolutionary history of the futalosine pathway indicates its ancient origin and potential role during early prokaryotic diversification [2] [12]. Comparative genomic analysis demonstrates that the pathway exists across 18 of 31 bacterial phyla, representing one of the most taxonomically diverse biosynthetic pathways known [2] [12]. This broad distribution, combined with its prevalence in anaerobic organisms, suggests that the futalosine pathway may represent an ancestral mechanism for menaquinone biosynthesis that preceded the classical pathway [2] [12].

The pathway's presence in numerous human pathogens carries significant clinical and ecological implications [6] [8] [13] [14]. Helicobacter pylori, responsible for gastric ulcers and gastric cancer, relies exclusively on the futalosine pathway for menaquinone biosynthesis [6] [8]. Similarly, Campylobacter jejuni, the leading cause of bacterial gastroenteritis, utilizes a modified futalosine pathway with aminodeoxyfutalosine as the key intermediate [6]. Chlamydia trachomatis, an obligate intracellular pathogen, has been confirmed to produce menaquinone-7 through the futalosine pathway, demonstrating its functional operation even in highly reduced bacterial genomes [13] [14].

The absence of the futalosine pathway in humans and beneficial intestinal bacteria such as lactobacilli creates unique opportunities for selective therapeutic intervention [6] [8] [10]. This phylogenetic distribution pattern suggests that inhibitors targeting the futalosine pathway could provide pathogen-specific antimicrobial activity with minimal impact on commensal microorganisms [8] [10]. Recent research has identified tirandamycins A and B as specific inhibitors of the futalosine pathway, demonstrating the therapeutic potential of this approach [8].

Environmental distribution studies reveal that the futalosine pathway is particularly prevalent in extreme environments and specialized ecological niches [2] [12] [25]. The pathway's broad taxonomic distribution includes thermophiles, acidophiles, and other extremophilic organisms, suggesting metabolic adaptations that provide advantages under harsh environmental conditions [2] [12]. This ecological pattern may reflect the pathway's evolutionary origins in early Earth environments characterized by different atmospheric and geochemical conditions [2] [12].